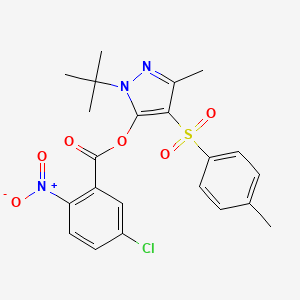
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method.
Wissenschaftliche Forschungsanwendungen
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has shown potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
This compound has also been studied for its potential as an insecticide, as it has shown to have strong insecticidal activity against various insect species. Additionally, it has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples.
Wirkmechanismus
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes or pathways in cancer cells or insects. The exact target of this compound is still under investigation, but it is thought to interact with specific proteins or enzymes that are critical for cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate has various biochemical and physiological effects on cells and organisms. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In insects, it has been shown to disrupt the nervous system and cause paralysis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate in lab experiments is its high purity and specificity. This compound has been well-studied and synthesized through a reliable method, making it a reliable tool for research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for further research on 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate. One area of interest is its potential as an anti-cancer agent, where further studies can investigate its efficacy and safety in different cancer types and in combination with other drugs. Additionally, further studies can investigate its potential as an insecticide and fluorescent probe for metal ion detection.
Conclusion
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a compound with significant potential in various scientific research fields. Its reliable synthesis method, specificity, and potential applications make it a valuable tool for research. Further studies can investigate its potential as an anti-cancer agent, insecticide, and fluorescent probe for metal ion detection.
Synthesemethoden
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate involves the reaction of 5-chloro-2-nitrobenzoic acid with tert-butyl isocyanide in the presence of triethylamine. The resulting product is then reacted with tosyl chloride and sodium hydride to obtain the final compound. This synthesis method has been well-established and yields a high purity product.
Eigenschaften
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 5-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6S/c1-13-6-9-16(10-7-13)33(30,31)19-14(2)24-25(22(3,4)5)20(19)32-21(27)17-12-15(23)8-11-18(17)26(28)29/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHXHBJGPWCAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

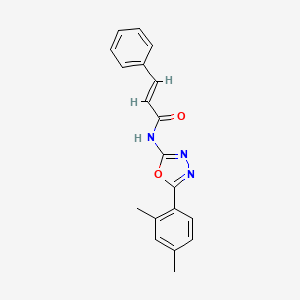
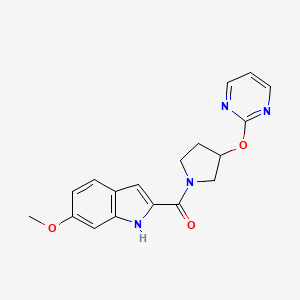
![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

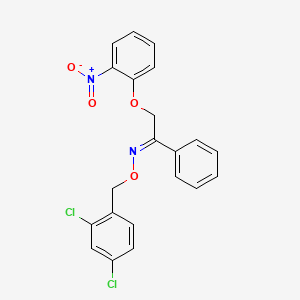

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)


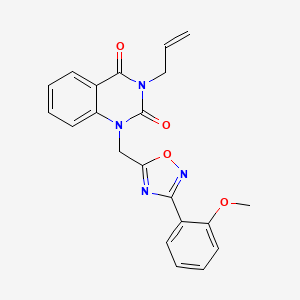
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)
